molecular formula C7H8O2 B182669 2-Cyclopropylidenecyclopropane-1-carboxylic acid CAS No. 151964-06-6

2-Cyclopropylidenecyclopropane-1-carboxylic acid

Cat. No. B182669
CAS RN: 151964-06-6
M. Wt: 124.14 g/mol
InChI Key: RKLKOHMFBLGRGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopropylidenecyclopropane-1-carboxylic acid, also known as CPCA, is a cyclopropyl-containing amino acid that has been studied for its potential therapeutic applications. This compound has a unique structure that has attracted the attention of many researchers in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of 2-Cyclopropylidenecyclopropane-1-carboxylic acid is not fully understood. However, studies have shown that 2-Cyclopropylidenecyclopropane-1-carboxylic acid can inhibit the activity of enzymes such as tryptophan synthase and indoleamine 2,3-dioxygenase. These enzymes are involved in the biosynthesis of serotonin and kynurenine, respectively. By inhibiting these enzymes, 2-Cyclopropylidenecyclopropane-1-carboxylic acid can alter the levels of these neurotransmitters, which can have therapeutic effects.
Biochemical and Physiological Effects
2-Cyclopropylidenecyclopropane-1-carboxylic acid has been reported to have various biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cell proliferation. 2-Cyclopropylidenecyclopropane-1-carboxylic acid can also regulate the levels of neurotransmitters such as serotonin and kynurenine, which can affect mood and behavior.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-Cyclopropylidenecyclopropane-1-carboxylic acid in lab experiments is its unique structure. This compound has a cyclopropyl group, which can provide specific interactions with target proteins. However, the synthesis of 2-Cyclopropylidenecyclopropane-1-carboxylic acid can be challenging and requires specialized equipment. The stability of 2-Cyclopropylidenecyclopropane-1-carboxylic acid in biological systems is also a limitation, as it can be easily degraded.

Future Directions

There are many potential future directions for research on 2-Cyclopropylidenecyclopropane-1-carboxylic acid. One area of interest is the development of 2-Cyclopropylidenecyclopropane-1-carboxylic acid derivatives with improved stability and bioavailability. Another area of interest is the identification of specific target proteins for 2-Cyclopropylidenecyclopropane-1-carboxylic acid. This can provide insights into the mechanism of action of 2-Cyclopropylidenecyclopropane-1-carboxylic acid and can lead to the development of more effective therapies. Finally, the use of 2-Cyclopropylidenecyclopropane-1-carboxylic acid in combination with other drugs or therapies can be explored to enhance its therapeutic effects.
Conclusion
In conclusion, 2-Cyclopropylidenecyclopropane-1-carboxylic acid is a promising compound that has potential therapeutic applications in various diseases. Its unique structure and mechanism of action make it an interesting target for further research. The synthesis of 2-Cyclopropylidenecyclopropane-1-carboxylic acid can be challenging, but its advantages outweigh its limitations. Future research on 2-Cyclopropylidenecyclopropane-1-carboxylic acid can provide insights into its therapeutic potential and can lead to the development of effective therapies.

Synthesis Methods

The synthesis of 2-Cyclopropylidenecyclopropane-1-carboxylic acid involves the reaction of cyclopropylidenecyclopropane with glycine under basic conditions. The resulting product is then purified through recrystallization. This method has been reported to yield high purity 2-Cyclopropylidenecyclopropane-1-carboxylic acid in good yields.

Scientific Research Applications

2-Cyclopropylidenecyclopropane-1-carboxylic acid has been studied for its potential therapeutic applications in various diseases. One of the most promising applications of 2-Cyclopropylidenecyclopropane-1-carboxylic acid is in the treatment of cancer. Studies have shown that 2-Cyclopropylidenecyclopropane-1-carboxylic acid can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 2-Cyclopropylidenecyclopropane-1-carboxylic acid has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been reported to have neuroprotective effects and can reduce oxidative stress in the brain.

properties

CAS RN

151964-06-6

Molecular Formula

C7H8O2

Molecular Weight

124.14 g/mol

IUPAC Name

2-cyclopropylidenecyclopropane-1-carboxylic acid

InChI

InChI=1S/C7H8O2/c8-7(9)6-3-5(6)4-1-2-4/h6H,1-3H2,(H,8,9)

InChI Key

RKLKOHMFBLGRGH-UHFFFAOYSA-N

SMILES

C1CC1=C2CC2C(=O)O

Canonical SMILES

C1CC1=C2CC2C(=O)O

Origin of Product

United States

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